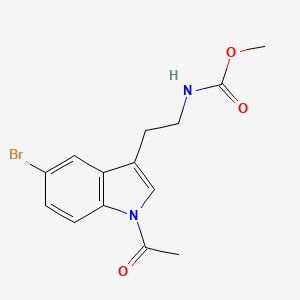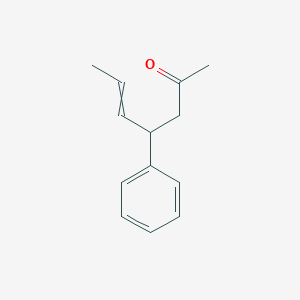
4-Phenylhept-5-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylhept-5-en-2-one is an organic compound with the molecular formula C13H16O It is characterized by a phenyl group attached to a heptene chain with a ketone functional group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylhept-5-en-2-one typically involves the aldol condensation reaction. This reaction combines an aldehyde and a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield the enone. For instance, benzaldehyde and 4-penten-2-one can be used as starting materials, with sodium hydroxide as the base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylhept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: 4-Phenylheptanoic acid.
Reduction: 4-Phenylhept-5-en-2-ol.
Substitution: Nitro-4-Phenylhept-5-en-2-one.
Scientific Research Applications
4-Phenylhept-5-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-Phenylhept-5-en-2-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. The compound’s anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory enzymes and cytokines.
Comparison with Similar Compounds
4-Phenylbutan-2-one: Similar structure but lacks the double bond in the heptene chain.
4-Phenyl-3-buten-2-one: Similar structure but with a shorter carbon chain.
4-Phenyl-2-butanone: Similar structure but with a different position of the ketone group.
Uniqueness: 4-Phenylhept-5-en-2-one is unique due to its specific arrangement of the phenyl group, double bond, and ketone functional group
Properties
CAS No. |
88343-87-7 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
4-phenylhept-5-en-2-one |
InChI |
InChI=1S/C13H16O/c1-3-7-13(10-11(2)14)12-8-5-4-6-9-12/h3-9,13H,10H2,1-2H3 |
InChI Key |
XAJHEGBJOCWMDT-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(CC(=O)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


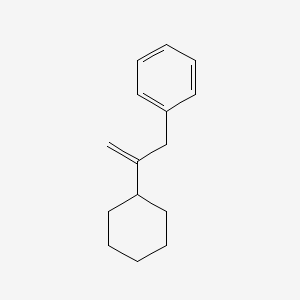
![5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14398327.png)
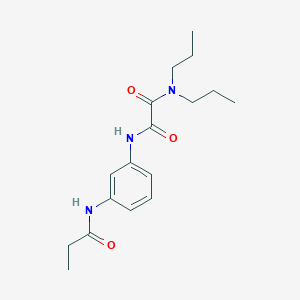
silane](/img/structure/B14398358.png)
![10-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398364.png)
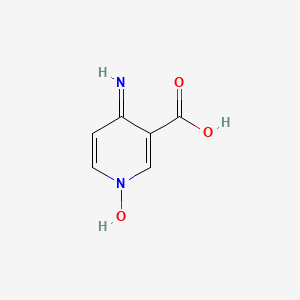
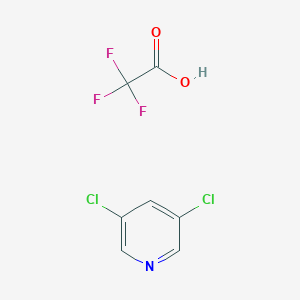
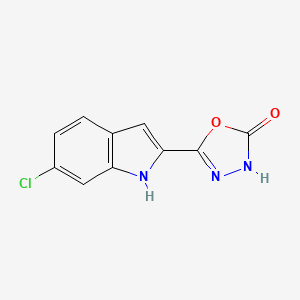
![Silane, trimethyl[(4,5,6,7-tetrahydro-2-oxepinyl)oxy]-](/img/structure/B14398376.png)
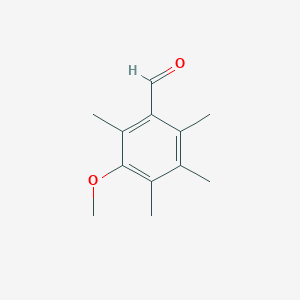
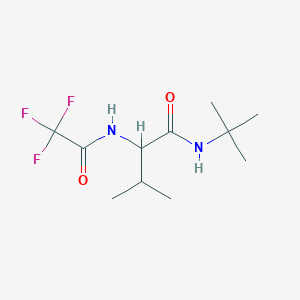
![4-Chloro-2-[(2,5-dimethylphenyl)methanesulfonyl]pyridine](/img/structure/B14398392.png)

